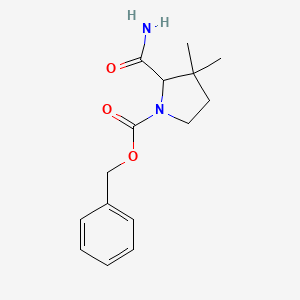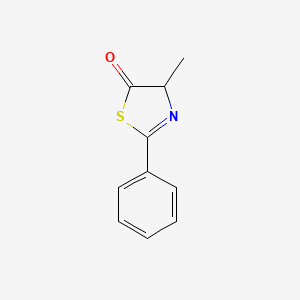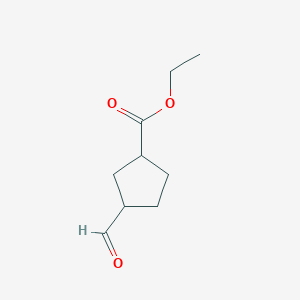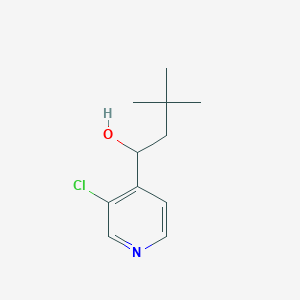
Isopropylcarbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropylcarbamic acid, also known as Carbamic acid, N-(1-methylethyl)-, is a chemical compound with the molecular formula C4H9NO2 and a molecular weight of 103.12 g/mol . It is a colorless to pale yellow solid that is soluble in water and some organic solvents . This compound is known for its acidic properties and stability in air and light .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isopropylcarbamic acid is typically synthesized through organic synthesis methods. One common approach involves the reaction of isopropylamine with carbon dioxide under controlled conditions . The reaction can be represented as follows:
Isopropylamine+CO2→Isopropylcarbamic acid
Industrial Production Methods: In industrial settings, this compound can be produced using large-scale chemical reactors where isopropylamine and carbon dioxide are reacted under optimized temperature and pressure conditions to maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions: Isopropylcarbamic acid undergoes various chemical reactions, including:
Neutralization: Reacts with bases to form salts.
Substitution: Can participate in substitution reactions where the isopropyl group is replaced by other functional groups.
Decomposition: Under certain conditions, it can decompose to release isopropylamine and carbon dioxide.
Common Reagents and Conditions:
Bases: Sodium hydroxide (NaOH) for neutralization reactions.
Acids: Hydrochloric acid (HCl) for decomposition reactions.
Solvents: Water and organic solvents like ethanol for dissolution and reaction medium.
Major Products:
Salts: Formed from neutralization reactions.
Isopropylamine and Carbon Dioxide: Products of decomposition reactions.
Applications De Recherche Scientifique
Isopropylcarbamic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other compounds.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized as a catalyst or solvent in various industrial processes.
Mécanisme D'action
The mechanism by which isopropylcarbamic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can act as a proton donor or acceptor, influencing biochemical pathways and reactions. The specific pathways and targets depend on the context of its application, such as in drug development or biochemical research .
Comparaison Avec Des Composés Similaires
Methylcarbamic Acid: Similar structure but with a methyl group instead of an isopropyl group.
Ethylcarbamic Acid: Contains an ethyl group instead of an isopropyl group.
Propylcarbamic Acid: Has a propyl group instead of an isopropyl group.
Uniqueness: Isopropylcarbamic acid is unique due to its specific isopropyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where its particular reactivity and properties are desired .
Propriétés
IUPAC Name |
propan-2-ylcarbamic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(2)5-4(6)7/h3,5H,1-2H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTZCGBYFGEMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 4-[cyclopropyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B13882328.png)

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate](/img/structure/B13882336.png)



![propyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13882351.png)

![2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one](/img/structure/B13882370.png)

![N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide](/img/structure/B13882382.png)
![Ethyl 4-[(4-chloropyridin-2-yl)amino]butanoate](/img/structure/B13882398.png)
![tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13882404.png)

